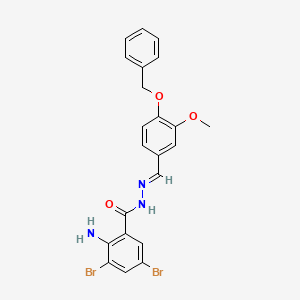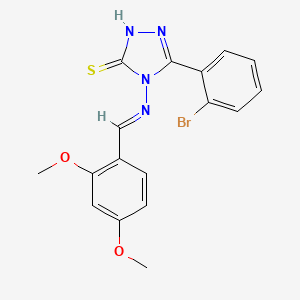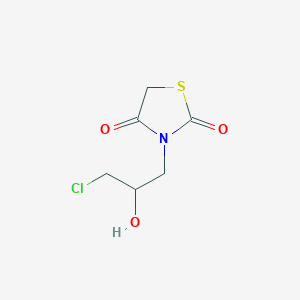
2-Amino-N'-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxybenzylidene moiety, and dibromobenzohydrazide. These structural features contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(benzyloxy)phenyl]glycinamide: This compound shares the benzyloxy group and has similar chemical properties.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Another compound with a similar amino group and potential biological activities.
Uniqueness
2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide is unique due to its combination of structural features, which confer specific reactivity and potential applications. Its dibromobenzohydrazide moiety, in particular, distinguishes it from other similar compounds and contributes to its distinctive chemical behavior.
Eigenschaften
CAS-Nummer |
302910-20-9 |
|---|---|
Molekularformel |
C22H19Br2N3O3 |
Molekulargewicht |
533.2 g/mol |
IUPAC-Name |
2-amino-3,5-dibromo-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H19Br2N3O3/c1-29-20-9-15(7-8-19(20)30-13-14-5-3-2-4-6-14)12-26-27-22(28)17-10-16(23)11-18(24)21(17)25/h2-12H,13,25H2,1H3,(H,27,28)/b26-12+ |
InChI-Schlüssel |
HKEDRPJYGTYVPB-RPPGKUMJSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N)OCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[9-Bromo-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4,6-dichlorophenol](/img/structure/B11973613.png)
![Isobutyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973617.png)


![Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11973629.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973632.png)

![2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11973642.png)

![2-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973670.png)




